

CAS number 873-69-8 physicochemical properties

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Compound of Interest

Compound Name: *Pyridine-2-aldoxime*

CAS No.: 2110-14-7

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An In-depth Technical Guide to the Physicochemical Properties of 2-Pyridinecarbaldehyde oxime (CAS 873-69-8)

Introduction

2-Pyridinecarbaldehyde oxime, identified by CAS number 873-69-8, is a heterocyclic organic compound with significant applications in organic synthesis and medicinal chemistry.^{[1][2]} Also known by synonyms such as Picoline aldoxime and 2-Pyridinaldoxime, its utility stems from a unique molecular architecture comprising a pyridine ring and an aldoxime functional group.^[1] ^[3] This structure confers specific physicochemical properties that are critical for its handling, reactivity, and application. This guide provides a detailed examination of these properties, supported by established experimental protocols, for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

- Molecular Formula: $C_6H_6N_2O$ ^{[4][5]}
- Molecular Weight: 122.12 g/mol ^[3]

- Chemical Structure:
- Synonyms: Picoline aldoxime, 2-Pyridinaldoxime, 2-Formylpyridine oxime, **Pyridine-2-aldoxime**[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Appearance: The compound typically presents as an off-white to pale yellow or light red crystalline solid or powder.[\[1\]](#)[\[2\]](#)

Core Physicochemical Properties

The functional behavior of 2-Pyridinecarbaldehyde oxime in any experimental or industrial setting is dictated by its physical and chemical properties. A summary of its key quantitative parameters is presented below.

Property	Value	Source(s)
Melting Point	110-112 °C	[2] [3] [4]
Boiling Point	227.52 °C (rough estimate)	[2]
Density	1.2236 g/cm ³ (rough estimate)	[2] [4]
Water Solubility	15 g/L (at 20 °C)	[2] [3]
Methanol Solubility	0.1 g/mL (clear solution)	[2]
pH	7 (13 g/L aqueous solution at 20 °C)	[2] [3]
Bulk Density	400 - 500 kg/m ³	[2] [3]
pKa	pK ₁ : 3.42; pK ₂ : 10.22 (at 25 °C)	[2]
LogP	0.3 (at 25 °C)	[2]
Vapor Pressure	0.02 - 0.041 Pa (at 20-25 °C)	[2]

Experimental Determination of Key Properties

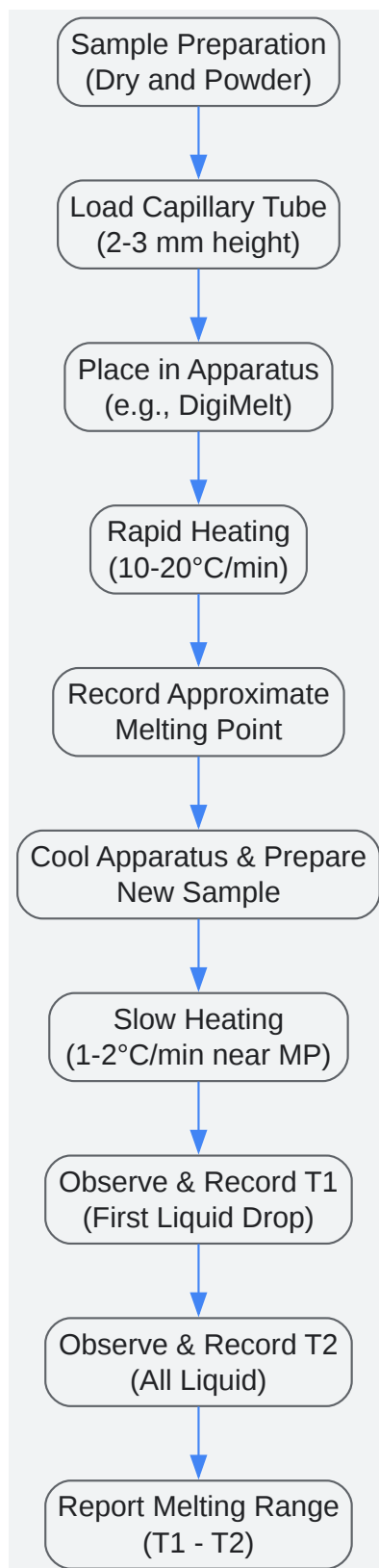
Accurate determination of physicochemical properties is fundamental to ensuring purity, confirming identity, and predicting behavior. The following sections detail standard laboratory protocols for measuring the most critical of these parameters.

Melting Point Determination

The melting point is a primary indicator of a solid compound's purity. Pure crystalline solids exhibit a sharp, well-defined melting point range (typically 0.5-1.0 °C), whereas impurities lead to a depressed and broadened melting range.[6] The capillary method is the most common technique for this determination.[7]

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.
- **Capillary Loading:** Press the open end of a capillary tube (sealed at one end) into the powdered sample. A small amount of solid (2-3 mm height) should be packed into the bottom of the tube. Tap the tube gently to ensure the sample is densely packed.
- **Apparatus Setup:**
 - **Manual Apparatus (e.g., Thiele Tube):** Attach the capillary tube to a thermometer. Immerse the setup in an oil bath within a Thiele tube, ensuring the sample is level with the thermometer bulb.
 - **Automated Apparatus (e.g., DigiMelt):** Insert the capillary tube into the heating block of the apparatus.[8]
- **Approximate Determination:** Heat the sample rapidly (e.g., 10-20 °C/min) to find an approximate melting point. This saves time in subsequent, more precise measurements.[6] [8]
- **Accurate Determination:** Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- **Observation and Recording:**

- Record the temperature (T_1) at which the first drop of liquid appears.
- Record the temperature (T_2) at which the entire solid mass has turned into a clear liquid.
- The melting point is reported as the range $T_1 - T_2$.^[9]



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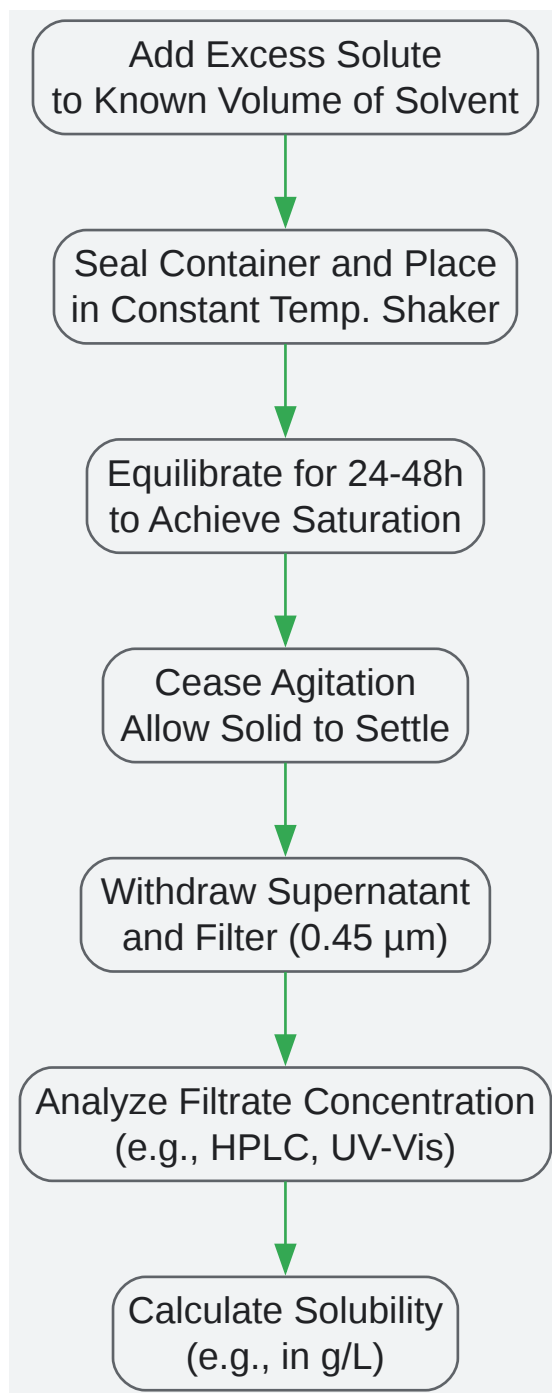
Workflow for determining melting point via the capillary method.

Solubility Determination

Solubility, defined as the maximum amount of a solute that can dissolve in a solvent at a specific temperature, is a critical parameter for drug formulation and reaction chemistry.^[10]

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.^[11]

- **System Preparation:** Add an excess amount of 2-Pyridinecarbaldehyde oxime to a known volume of distilled water (e.g., 10 mL) in a sealed test tube or flask. The presence of undissolved solid is essential to ensure saturation.^[11]
- **Equilibration:** Place the sealed container in a constant temperature water bath or shaker, set to the desired temperature (e.g., 20 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached between the dissolved and undissolved solute.^[11]
- **Phase Separation:** After equilibration, allow the mixture to stand undisturbed at the constant temperature until the excess solid has settled.
- **Sampling:** Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Immediately filter the sample through a fine-pore filter (e.g., 0.45 µm) to remove any suspended solid particles. This step is critical to avoid artificially high results.
- **Analysis:** Analyze the concentration of the solute in the filtered sample using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve is required for this quantification.
- **Calculation:** Calculate the solubility using the measured concentration and the volume of the solvent. The result is typically expressed in g/L or mg/mL.^[10]



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Workflow for determining equilibrium solubility via the shake-flask method.

Spectral Data

For definitive structural confirmation and identification, various spectroscopic methods are employed. The following data are available for CAS 873-69-8:

- ^1H NMR and ^{13}C NMR: Nuclear Magnetic Resonance spectra are available for structural elucidation.[\[12\]](#)[\[13\]](#)
- Infrared (IR) Spectroscopy: An IR spectrum, which identifies functional groups within the molecule, is available through the NIST Chemistry WebBook.[\[5\]](#)
- Mass Spectrometry (MS): Mass spectral data, providing information on the mass-to-charge ratio, is also available.[\[13\]](#)

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

- Hazard Classification: 2-Pyridinecarbaldehyde oxime is classified as harmful if swallowed (Acute Toxicity 4, Oral).[\[14\]](#) It is associated with the GHS07 pictogram (exclamation mark).[\[2\]](#)
- Toxicity: The oral LD50 in rats is 388 mg/kg.[\[3\]](#)
- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[\[15\]](#)[\[16\]](#) Wash hands thoroughly after handling and avoid creating dust.[\[15\]](#)[\[17\]](#) Do not eat, drink, or smoke when using this product.[\[14\]](#)[\[16\]](#)
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[\[17\]](#) The recommended storage temperature is between 2 °C and 30 °C. The compound may decompose on exposure to moist air or water, so it should be protected from moisture.[\[17\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[\[14\]](#)[\[15\]](#)

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